- Preparation of 2,4,5-triphenyl imidazoline derivatives as inhibitors of the interaction between p53 and MDM2 proteins for use as anticancer agents, World Intellectual Property Organization, , ,
Cas no 939983-16-1 (rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine)

939983-16-1 structure
Productnaam:rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
CAS-nummer:939983-16-1
MF:C16H18Cl2N2
MW:309.233521938324
MDL:MFCD27665478
CID:831257
PubChem ID:58894229
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 4,4'-((2R,3S)-Butane-2,3-diyl)bis(chlorobenzene)
- (2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- (2R,3S)-rel-2,3-bis(4-chlorophenyl)-2,3-Butanediamine
- 2,3-BUTANEDIAMINE, 2,3-BIS(4-CHLOROPHENYL)-, (2R,3S)-REL-
- meso-2,3-Bis(4-chlorophenyl)butane-2,3-diamine
- 2,3-Butanediamine,2,3-bis(4-chlorophenyl)-,(2R,3S)-rel-
- BCP14300
- AX8234850
- rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine
- rel-(2R,3S)-2,3-Bis(4-chlorophenyl)-2,3-butanediamine (ACI)
- rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- EX-A1691
- (2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- 939983-16-1
- AS-46974
- F11090
- 1429231-94-6
- (2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine
- AKOS024258829
- CS-B0042
- SCHEMBL1546682
- MFCD27665478
-
- MDL: MFCD27665478
- Inchi: 1S/C16H18Cl2N2/c1-15(19,11-3-7-13(17)8-4-11)16(2,20)12-5-9-14(18)10-6-12/h3-10H,19-20H2,1-2H3/t15-,16+
- InChI-sleutel: LWRJAHOWKXOLSQ-IYBDPMFKSA-N
- LACHT: [C@](C1C=CC(Cl)=CC=1)(N)(C)[C@](C1C=CC(Cl)=CC=1)(N)C
Berekende eigenschappen
- Exacte massa: 308.0847040g/mol
- Monoisotopische massa: 308.0847040g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 3
- Complexiteit: 290
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 52
- XLogP3: 3
Experimentele eigenschappen
- Dichtheid: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
- Oplosbaarheid: Almost insoluble (0.046 g/l) (25 º C),
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
abcr | AB460101-250 mg |
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine; . |
939983-16-1 | 250MG |
€556.20 | 2023-07-18 | ||
eNovation Chemicals LLC | D514398-500mg |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 500mg |
$265 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R21830-250mg |
1-chloro-4-[(2S,3R)-3-(4-chlorophenyl)butan-2-yl]benzene |
939983-16-1 | 250mg |
¥1668.0 | 2021-09-08 | ||
eNovation Chemicals LLC | D514398-25g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 25g |
$985 | 2024-05-24 | |
eNovation Chemicals LLC | D514398-20g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 20g |
$865 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA75-1G |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 1g |
¥ 2,481.00 | 2023-04-12 | |
Alichem | A019109418-1g |
(2R,3S)-rel-2,3-Bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 1g |
$402.32 | 2023-08-31 | |
eNovation Chemicals LLC | D514398-100g |
(2S,3R)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 98% | 100g |
$2485 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFA75-250MG |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine |
939983-16-1 | 95% | 250MG |
¥ 1,570.00 | 2023-04-12 | |
TRC | A723505-50mg |
(2r,3s)-Rel-2,3-Bis(4-Chlorophenyl)Butane-2,3-Diamine |
939983-16-1 | 50mg |
$ 160.00 | 2022-06-07 |
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Titanium chloride (TiCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt → -15 °C; -15 °C; 10 min, -15 °C; 1 h, -15 °C → reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 40 min, rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 40 min, rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Hantzsch ester , Ammonia Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Acetonitrile ; 10 min, rt
1.2 Reagents: Trifluoroacetic acid , Ammonia ; 15 h, 60 °C
1.2 Reagents: Trifluoroacetic acid , Ammonia ; 15 h, 60 °C
Referentie
- Chemoselective Photoredox Synthesis of Unprotected Primary Amines Using AmmoniaOrganic Letters, 2018, 20(13), 4081-4085,
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Raw materials
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Preparation Products
rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine Gerelateerde literatuur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:939983-16-1)rel-(2R,3S)-2,3-bis(4-chlorophenyl)butane-2,3-diamine

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):235.0/373.0